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Abstract
Foliosidine is a quinoline alkaloid isolated from the plant Haplophyllum foliosum. This technical

guide provides a comprehensive overview of the structure elucidation of foliosidine, including

its detailed spectroscopic data. The document presents a summary of its chemical structure,

and while specific historical quantitative data from the original elucidations are not fully

available in modern databases, this guide outlines the general spectroscopic characteristics

expected for this class of compound. It also details generalized experimental protocols for the

isolation and characterization of quinoline alkaloids from plant sources, providing a

foundational methodology for researchers.

Introduction
Foliosidine is a naturally occurring quinoline alkaloid first isolated from Haplophyllum foliosum

(Vved.), a plant belonging to the Rutaceae family.[1][2] The initial structure elucidation of

foliosidine was reported in 1965.[1][2] Quinoline alkaloids are a class of compounds known for

their diverse biological activities, and foliosidine itself has been noted for its potential

anticonvulsant properties. A thorough understanding of its structure and spectroscopic

properties is essential for further research and potential therapeutic development.
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Structure of Foliosidine
The chemical structure of foliosidine was determined to be 4-methoxy-8-(2',3'-dihydroxy-3'-

methyl-butoxy)-N-methylcarbostyryl.[1][2] Its molecular formula is C₁₆H₂₁NO₅.[1][2]

Structural Details:

Core Nucleus: The core of the molecule is an N-methylcarbostyryl (N-methyl-2-quinolone)

ring system.

Substituents on the Quinoline Ring:

A methoxy group (-OCH₃) is located at the C-4 position.

A dihydroxy-methyl-butoxy side chain is attached at the C-8 position.

Side Chain: The side chain is a 2',3'-dihydroxy-3'-methyl-butoxy group, which contains two

chiral centers.
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Caption: Chemical structure of Foliosidine.

Spectroscopic Data
Detailed, quantitative spectroscopic data from modern analytical techniques for foliosidine are

not widely available in public databases. However, based on its structure, the expected

spectroscopic characteristics are summarized below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR Spectroscopy: The proton NMR spectrum of foliosidine would be expected to show

signals corresponding to the aromatic protons on the quinoline ring, the methoxy group, the N-

methyl group, and the protons of the dihydroxy-methyl-butoxy side chain.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbons of

the quinoline ring system, the methoxy carbon, the N-methyl carbon, and the carbons of the

side chain.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Foliosidine Functional Groups

Functional Group
Expected ¹H Chemical
Shift (ppm)

Expected ¹³C Chemical
Shift (ppm)

Aromatic Protons (Quinoline) 6.5 - 8.5 100 - 150

OCH₃ 3.8 - 4.2 55 - 65

N-CH₃ 3.5 - 4.0 30 - 40

O-CH₂ (Side Chain) 3.5 - 4.5 60 - 70

CH-OH (Side Chain) 3.5 - 4.5 65 - 75

C-OH (Side Chain) - 70 - 80

C(CH₃)₂ (Side Chain) 1.0 - 1.5 20 - 30

OH Protons Variable -

Mass Spectrometry (MS)
Mass spectrometry of foliosidine would be expected to show a molecular ion peak

corresponding to its molecular weight (C₁₆H₂₁NO₅, MW = 307.34 g/mol ). Fragmentation

patterns would likely involve cleavage of the side chain.

Table 2: Expected Mass Spectrometry Data for Foliosidine
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Ion Expected m/z

[M+H]⁺ 308.14

[M+Na]⁺ 330.12

Fragmentation Ions
Cleavage of the C-O bond of the ether linkage,

loss of water from the diol.

Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present

in the molecule.

Table 3: Expected Infrared Absorption Bands for Foliosidine

Functional Group Expected Wavenumber (cm⁻¹)

O-H (hydroxyl groups) 3200 - 3600 (broad)

C-H (aromatic) 3000 - 3100

C-H (aliphatic) 2850 - 3000

C=O (amide in quinolone) 1640 - 1680

C=C (aromatic) 1450 - 1600

C-O (ether and alcohol) 1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of foliosidine, dissolved in a suitable solvent like methanol or ethanol,

would be expected to show absorption maxima characteristic of the substituted quinoline

chromophore.

Experimental Protocols
The following are generalized experimental protocols for the isolation and characterization of

quinoline alkaloids from plant material, based on common phytochemical techniques.
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Isolation and Extraction of Foliosidine
Dried and Powdered Haplophyllum foliosum Plant Material

Maceration or Soxhlet Extraction with Methanol or Ethanol

Filtration to remove solid plant material

Concentration of the extract under reduced pressure

Dissolve crude extract in acidic water (e.g., 5% HCl)

Acid-Base Partitioning

Wash with an immiscible organic solvent (e.g., diethyl ether) to remove neutral compounds

Basify the aqueous layer (e.g., with NH4OH to pH 9-10)

Extract with an organic solvent (e.g., chloroform or dichloromethane)

Dry the organic layer (e.g., over Na2SO4) and concentrate to yield crude alkaloid mixture

Chromatographic Purification (e.g., Column Chromatography on Silica Gel or Alumina)

Collect and analyze fractions (e.g., by TLC)

Crystallization of pure Foliosidine

Pure Foliosidine
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Caption: General workflow for the isolation of Foliosidine.

Methodology:

Plant Material Preparation: The aerial parts of Haplophyllum foliosum are collected, dried,

and ground into a fine powder.

Extraction: The powdered plant material is extracted with a suitable solvent such as

methanol or ethanol, either by maceration at room temperature or by using a Soxhlet

apparatus.

Filtration and Concentration: The extract is filtered to remove the plant debris, and the

solvent is evaporated under reduced pressure to yield a crude extract.

Acid-Base Extraction:

The crude extract is dissolved in a dilute aqueous acid (e.g., 5% HCl).

This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether

or hexane) to remove neutral and acidic compounds.

The aqueous layer, containing the protonated alkaloids, is then made basic by the addition

of a base (e.g., ammonium hydroxide) to a pH of 9-10.

The deprotonated alkaloids are then extracted into an organic solvent such as chloroform

or dichloromethane.

Purification:

The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate

and concentrated.

The crude alkaloid mixture is then subjected to chromatographic separation, typically

column chromatography over silica gel or alumina, using a gradient of solvents (e.g.,

chloroform-methanol or hexane-ethyl acetate) to isolate the individual alkaloids.

Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing pure foliosidine are combined and the solvent is evaporated.

Crystallization: The pure compound can be further purified by crystallization from a suitable

solvent system.

Spectroscopic Analysis

Pure Foliosidine Sample

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) Mass Spectrometry (e.g., ESI-MS, HRMS) Infrared Spectroscopy (e.g., KBr pellet or thin film) UV-Vis Spectroscopy in a suitable solvent (e.g., Methanol)

Data Interpretation and Correlation

Structure Confirmation

Elucidated Structure of Foliosidine

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Foliosidine.

Methodology:

Sample Preparation: A sample of pure, isolated foliosidine is prepared for each

spectroscopic technique according to the instrument's requirements.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR

spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to
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establish proton-proton and proton-carbon correlations, which are crucial for assigning the

signals to specific atoms in the molecule.

Mass Spectrometry: The molecular weight and elemental composition are determined using

high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) can be

used to study the fragmentation pattern, providing further structural information.

Infrared Spectroscopy: The IR spectrum is recorded to identify the functional groups present

in the molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum is recorded to obtain information about the

electronic transitions and the chromophoric system of the molecule.

Data Analysis and Structure Elucidation: All spectroscopic data are collectively analyzed and

correlated to confirm the proposed structure of foliosidine.

Conclusion
Foliosidine is a quinoline alkaloid with a well-defined structure, first isolated from

Haplophyllum foliosum. While detailed modern spectroscopic data is not readily available in

public repositories, this guide provides the foundational knowledge of its structure and

expected spectroscopic characteristics based on its chemical class. The generalized

experimental protocols outlined here offer a practical framework for researchers aiming to

isolate and characterize foliosidine or similar natural products. Further investigation using

modern analytical techniques would be invaluable to fully populate the spectroscopic profile of

this interesting molecule and to support its further study for potential pharmacological

applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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